molecular formula C15H23ClN2O3 B4066424 N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride

N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride

Cat. No. B4066424
M. Wt: 314.81 g/mol
InChI Key: KYCGYNXULBWHBI-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP belongs to the class of compounds known as amides and is a potent inhibitor of certain enzymes, making it an attractive candidate for drug development.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride demonstrates significant potential in clinical applications due to its high affinity and oral activity as a neurokinin-1 (h-NK(1)) receptor antagonist. It exhibits long-lasting effects in central nervous system activities and is highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. Its water solubility (>100 mg/mL) enhances its suitability for both intravenous and oral administration, indicating its potential in therapeutic interventions for emesis and depressive disorders (Harrison et al., 2001).

Synthesis Efficiency

The chemical synthesis of similar compounds, such as 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, has been explored, demonstrating a synthesis route with easy operation, short reaction time, and high yield (62.3%). This synthesis from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in nonproton polar solvent by cyclization reaction, reduction, and acidification showcases the efficient synthesis processes applicable to compounds within this chemical family (Tan Bin, 2011).

Antimicrobial and Antifungal Activities

Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This highlights the potential for N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride and its derivatives to serve as templates for developing new antimicrobial agents (Bektaş et al., 2010).

Inhibition of Chymotrypsin and Antibacterial Properties

Derivatives from similar chemical families have exhibited chymotrypsin inhibitory activity and shown effectiveness against bacterial strains such as Escherichia coli and Shigella boydii. These findings suggest a broader scope of biomedical applications, including potential therapeutic uses for bacterial infections and as tools in studying protease mechanisms (Atta-ur-rahman et al., 1997).

Enhanced Topical Drug Delivery

The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery demonstrate the chemical flexibility and potential for N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride derivatives. These studies indicate improvements in skin permeation and the possibility of enhanced drug delivery methods for therapeutic agents (Rautio et al., 2000).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-11-4-5-14(19-3)13(10-11)16-15(18)12(2)17-6-8-20-9-7-17;/h4-5,10,12H,6-9H2,1-3H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCGYNXULBWHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-Methoxy-5-methyl-phenyl)-2-morpholin-4-yl-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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